molecular formula C12H10F2N2O2 B2854778 3-[4-(Difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid CAS No. 2248358-04-3

3-[4-(Difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid

Katalognummer B2854778
CAS-Nummer: 2248358-04-3
Molekulargewicht: 252.221
InChI-Schlüssel: AZKFEZPYTFIPPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[4-(Difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid, also known as Diflunisal, is a nonsteroidal anti-inflammatory drug (NSAID) that has been used for the treatment of mild to moderate pain and inflammation. It was first synthesized in 1969 by the pharmaceutical company Merck Sharp & Dohme (MSD) and was approved by the FDA in 1978. Since then, Diflunisal has been extensively studied for its potential applications in various fields of scientific research.

Wirkmechanismus

3-[4-(Difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid inhibits the activity of COX enzymes by binding to their active site. This binding prevents the conversion of arachidonic acid into prostaglandins, which are responsible for inflammation and pain. Unlike other NSAIDs, 3-[4-(Difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid is a non-acidic NSAID, which means that it does not require an acidic environment for its absorption and can be taken with food.
Biochemical and Physiological Effects:
3-[4-(Difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has been used for the treatment of various conditions such as osteoarthritis, rheumatoid arthritis, and gout. 3-[4-(Difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid has also been studied for its potential neuroprotective effects, as it has been shown to inhibit the aggregation of amyloid beta peptides, which are associated with Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

One of the primary advantages of using 3-[4-(Difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid in lab experiments is its well-established mechanism of action. It has been extensively studied for its potential applications in various fields of scientific research, and its use in lab experiments can provide valuable insights into the mechanism of action of NSAIDs. However, 3-[4-(Difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid has some limitations, such as its limited solubility in water, which can make it difficult to administer in certain experiments.

Zukünftige Richtungen

There are several potential future directions for the use of 3-[4-(Difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid in scientific research. One potential application is in the development of new NSAIDs with improved efficacy and safety profiles. 3-[4-(Difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid has been shown to have fewer gastrointestinal side effects than other NSAIDs, and its use as a template for the development of new NSAIDs could lead to the development of safer and more effective treatments for pain and inflammation. Another potential future direction is in the development of new treatments for Alzheimer's disease. 3-[4-(Difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid has been shown to inhibit the aggregation of amyloid beta peptides, which are associated with Alzheimer's disease, and its use as a template for the development of new treatments could lead to the development of more effective therapies for this debilitating condition.

Synthesemethoden

The synthesis of 3-[4-(Difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid involves the reaction of 4-(Difluoromethyl)-5-methylpyrazole with 3-bromobenzoic acid in the presence of a base such as potassium carbonate. This reaction results in the formation of 3-[4-(Difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid, which can be purified through crystallization.

Wissenschaftliche Forschungsanwendungen

3-[4-(Difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid has been studied for its potential applications in various fields of scientific research. One of its primary uses is as a tool for studying the mechanism of action of NSAIDs. It has been shown that 3-[4-(Difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid inhibits the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. By inhibiting COX activity, 3-[4-(Difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid can reduce inflammation and pain.

Eigenschaften

IUPAC Name

3-[4-(difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N2O2/c1-7-10(11(13)14)6-15-16(7)9-4-2-3-8(5-9)12(17)18/h2-6,11H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKFEZPYTFIPPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC(=C2)C(=O)O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(Difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.